molecular formula C3H10ClN5 B162792 1-Methylbiguanide hydrochloride CAS No. 1674-62-0

1-Methylbiguanide hydrochloride

Cat. No.: B162792
CAS No.: 1674-62-0
M. Wt: 151.6 g/mol
InChI Key: AAYCPBAOUJRPIC-UHFFFAOYSA-N
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Description

1-Methylbiguanide hydrochloride, also known as Metformin related compound B, is a chemical compound with the molecular formula C3H10ClN5 and a molecular weight of 151.6 g/mol . It is a derivative of biguanide and is closely related to Metformin, a widely used antidiabetic drug. This compound is primarily used as a reference standard in pharmaceutical research and quality control.

Preparation Methods

1-Methylbiguanide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of cyanoguanidine with methylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Cyanoguanidine with Methylamine: Cyanoguanidine is reacted with an excess of methylamine in the presence of a suitable solvent such as methanol or water. The reaction is carried out at a temperature range of 50-70°C for several hours.

    Formation of 1-Methylbiguanide: The intermediate product, 1-methylbiguanide, is then isolated and purified.

    Conversion to Hydrochloride Salt: The purified 1-methylbiguanide is treated with hydrochloric acid to form this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-Methylbiguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylbiguanide hydrochloride has a wide range of scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard for the analysis and quality control of Metformin and related compounds. This ensures the accuracy and consistency of pharmaceutical formulations.

    Biological Studies: The compound is used in studies investigating the biological effects of biguanides, particularly their antidiabetic and anticancer properties. It helps in understanding the mechanisms of action and potential therapeutic applications.

    Chemical Research: Researchers use this compound to study the chemical properties and reactivity of biguanides.

Mechanism of Action

The mechanism of action of 1-methylbiguanide hydrochloride is similar to that of Metformin. It primarily involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in various downstream effects, including:

Comparison with Similar Compounds

1-Methylbiguanide hydrochloride is closely related to other biguanides, including:

The uniqueness of this compound lies in its specific use as a reference standard and its role in research rather than clinical applications.

Properties

IUPAC Name

1-(diaminomethylidene)-2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYCPBAOUJRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937324
Record name N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80274-85-7, 1674-62-0
Record name Imidodicarbonimidic diamide, N-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80274-85-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC210483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biguanide, 1-methyl-, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYLBIGUANIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RV8937YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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